Pyrimidin-5-ylzinc bromide, 0.50 M in THF

Descripción general

Descripción

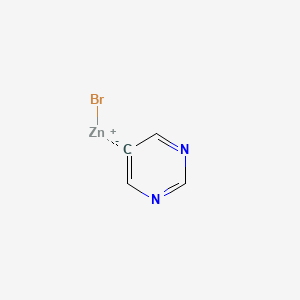

Pyrimidin-5-ylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is characterized by the presence of a pyrimidine ring bonded to a zinc bromide moiety, dissolved in THF, a polar aprotic solvent. The molecular formula of pyrimidin-5-ylzinc bromide is C4H3BrN2Zn, and it has a molecular weight of 158.99 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrimidin-5-ylzinc bromide can be synthesized through the reaction of pyrimidine with zinc bromide in the presence of a suitable base. The reaction typically involves the following steps:

Formation of Pyrimidin-5-yl Bromide: Pyrimidine is first brominated using a brominating agent such as N-bromosuccinimide (NBS) to form pyrimidin-5-yl bromide.

Formation of Pyrimidin-5-ylzinc Bromide: The pyrimidin-5-yl bromide is then reacted with zinc dust in the presence of THF to form pyrimidin-5-ylzinc bromide.

Industrial Production Methods: In an industrial setting, the production of pyrimidin-5-ylzinc bromide involves large-scale bromination of pyrimidine followed by the reaction with zinc in a controlled environment to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: Pyrimidin-5-ylzinc bromide is primarily used in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Common Reagents and Conditions:

Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a halide or pseudohalide electrophile. Typical conditions include the use of THF as a solvent and temperatures ranging from room temperature to 80°C.

Oxidation and Reduction: Pyrimidin-5-ylzinc bromide can undergo oxidation to form pyrimidin-5-yl alcohols or reduction to form pyrimidin-5-yl hydrides under appropriate conditions.

Major Products:

Cross-Coupling Products: The major products of reactions involving pyrimidin-5-ylzinc bromide are typically substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Reactivity and Mechanism

The reactivity of pyrimidin-5-ylzinc bromide is primarily attributed to the nucleophilic nature of the zinc center, which can attack electrophiles such as alkyl halides or aryl halides. The mechanism typically involves the formation of a zinc-carbon bond followed by subsequent steps leading to product formation.

Applications in Medicinal Chemistry

Pyrimidines are integral to numerous pharmaceutical agents due to their biological activity. The applications of pyrimidin-5-ylzinc bromide in medicinal chemistry include:

Drug Discovery

Recent studies highlight the role of pyrimidine derivatives in drug discovery, particularly as scaffolds for anticancer agents and antibiotics. For instance, modifications to the pyrimidine core have led to compounds with improved efficacy against resistant bacterial strains .

Anticancer Activity

Research indicates that pyrimidine-based compounds exhibit significant anticancer properties. For example, derivatives formed through reactions involving pyrimidin-5-ylzinc bromide have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction .

Antimicrobial Properties

Pyrimidine derivatives synthesized via organozinc chemistry have been reported to possess antimicrobial activities against a range of pathogens, making them suitable candidates for developing new antibiotics .

Development of Antibacterial Agents

One notable case study involved the synthesis of novel antibacterial agents targeting DNA gyrase, an enzyme critical for bacterial DNA replication. The incorporation of pyrimidine moieties led to compounds that demonstrated potent activity against resistant strains .

Anticancer Compound Synthesis

Another study focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives using pyrimidin-5-ylzinc bromide as a key reagent. These compounds exhibited promising anticancer activities in vitro, showcasing the potential for further development into therapeutic agents .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Discovery | Utilization as building blocks for new pharmaceuticals | Anticancer agents |

| Anticancer Activity | Induction of apoptosis and inhibition of tumor growth | Pyrazolo[1,5-a]pyrimidines |

| Antimicrobial Properties | Development of new antibiotics targeting resistant bacteria | Novel antibacterial agents |

Mecanismo De Acción

The mechanism by which pyrimidin-5-ylzinc bromide exerts its effects in chemical reactions involves the transfer of the pyrimidin-5-yl group to an electrophilic partner. This process is facilitated by the presence of a metal catalyst, which activates the zinc-carbon bond, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.

Comparación Con Compuestos Similares

Pyridin-2-ylzinc Bromide: Similar to pyrimidin-5-ylzinc bromide but with a pyridine ring instead of a pyrimidine ring.

Thiophen-2-ylzinc Bromide: Contains a thiophene ring instead of a pyrimidine ring.

Furan-2-ylzinc Bromide: Features a furan ring in place of the pyrimidine ring.

Uniqueness: Pyrimidin-5-ylzinc bromide is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions where the electronic properties of the pyrimidine ring can influence the outcome of the reaction.

Actividad Biológica

Pyrimidin-5-ylzinc bromide, a zinc organometallic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Pyrimidin-5-ylzinc bromide is characterized by the presence of a pyrimidine ring attached to a zinc atom through a zinc-bromide bond. The compound is typically prepared in tetrahydrofuran (THF), a solvent that enhances its reactivity and solubility.

Mechanisms of Biological Activity

The biological activity of pyrimidin-5-ylzinc bromide can be attributed to several mechanisms:

- Metal Coordination : Zinc ions can coordinate with various biomolecules, influencing enzymatic activities and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Zinc complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- DNA Intercalation : Similar to other pyrimidine derivatives, this compound may intercalate into DNA strands, disrupting replication and transcription processes.

Research Findings

Recent studies have highlighted the biological potential of pyrimidin-5-ylzinc bromide and related compounds. Below are key findings from various research efforts:

Antiproliferative Activity

Pyrimidine derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, complexes involving pyrimidine scaffolds demonstrated enhanced cytotoxicity against B16 melanoma cells and other tumor types . The mechanism often involves the generation of ROS and interference with DNA replication.

Antimicrobial Properties

Research indicates that pyrimidine-based compounds exhibit antimicrobial activity against both bacterial and fungal strains. For example, studies have reported that similar zinc complexes display strong inhibitory effects against Staphylococcus aureus (including MRSA) and Candida albicans . The mechanism likely involves disruption of microbial cell membranes and interference with metabolic processes.

Enzymatic Inhibition

Pyrimidin-5-ylzinc bromide has also been investigated for its potential as an enzymatic inhibitor. It has been noted that certain pyrimidine derivatives can inhibit phosphodiesterases and kinases, which are crucial for various cellular functions . This inhibition can lead to altered signaling pathways, making these compounds valuable in treating diseases such as cancer and inflammation.

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of pyrimidin-5-ylzinc bromide revealed that concentrations as low as 10 µM significantly reduced cell viability in cultured cancer cells. The researchers observed that the compound induced apoptosis through ROS generation, confirmed by increased levels of oxidative stress markers .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives against multi-drug resistant bacterial strains. The results indicated that compounds similar to pyrimidin-5-ylzinc bromide exhibited minimum inhibitory concentrations (MICs) ranging from 0.20 to 0.78 µM against MRSA, demonstrating their potential as novel antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activity of pyrimidin-5-ylzinc bromide:

Propiedades

IUPAC Name |

bromozinc(1+);5H-pyrimidin-5-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.BrH.Zn/c1-2-5-4-6-3-1;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKPLWAOLNGTMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=NC=N1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.